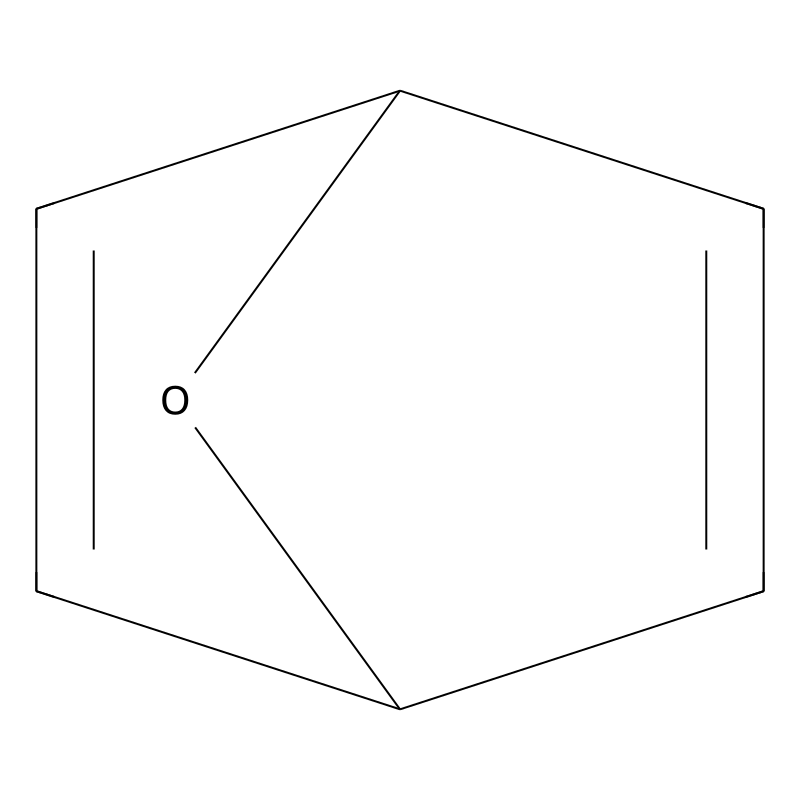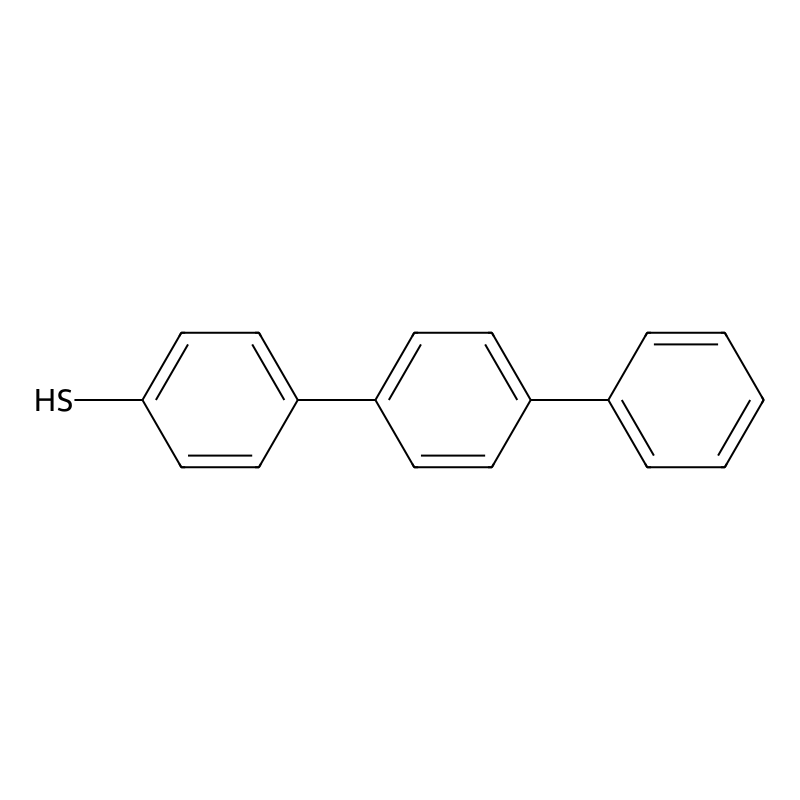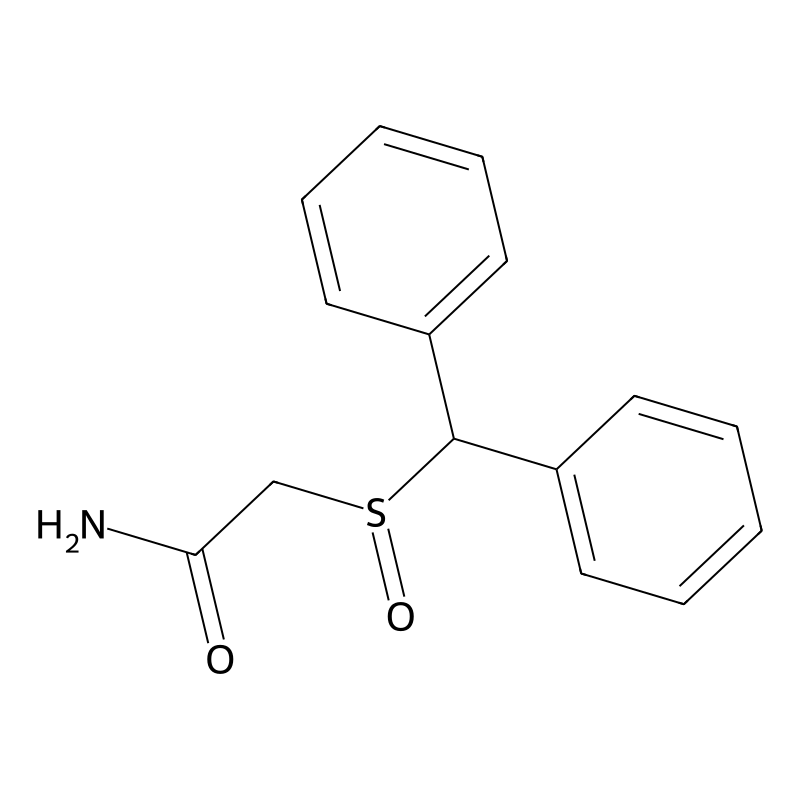Benzoin
C14H12O2
C6H5COCH(OH)C6H5

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C14H12O2
C6H5COCH(OH)C6H5
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/
SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/
SOL IN PYRIDINE /D-FORM/
0.3 mg/mL at 25 °C
Solubility in water, g/100ml: 0.03
insoluble in water; slightly soluble in hot water, oils
slightly soluble (in ethanol)
Synonyms
Canonical SMILES
Chemical Composition and Phytochemistry:
Benzoin is a resinous exudate obtained from various Styrax species, mainly Styrax benzoin. Extensive research has been conducted to identify and characterize its numerous constituents, including:
- Balsamic acid esters: These are the main bioactive components, with benzoic acid and cinnamic acid being the most abundant [].
- Lignans: These are complex organic compounds with potential biological activities like antioxidant and anti-inflammatory properties [].
- Terpenoids: These diverse group of naturally occurring molecules are known for their various biological effects, including antimicrobial and anticancer activities [].
Research continues to explore the complete chemical profile of benzoin and the potential synergistic effects of its various components.
Antimicrobial and Anti-inflammatory Properties:
Studies have investigated the potential of benzoin for its antimicrobial and anti-inflammatory properties. Some research suggests that benzoin extracts may exhibit:
- Antibacterial activity against various pathogens: Studies have shown that benzoin extracts can inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli [].
- Anti-inflammatory effects: Research suggests that benzoin may possess anti-inflammatory properties, potentially due to the presence of specific benzoic acid derivatives [].
Benzoin is an organic compound classified as an α-hydroxy ketone, characterized by its structure featuring a hydroxyl group adjacent to a carbonyl group. Its molecular formula is C₁₄H₁₂O₂, and it can be represented structurally as PhC(OH)C(O)Ph, where Ph denotes a phenyl group. Benzoin is primarily synthesized through the benzoin condensation reaction, which involves the coupling of two aromatic aldehydes, particularly benzaldehyde, in the presence of a catalyst such as cyanide ions or N-heterocyclic carbenes. This reaction was first reported by Justus von Liebig and Friedrich Wöhler in 1832 while they were studying bitter almond oil .
The mechanism of action of benzoin resin depends on the specific application. Here are two examples:
Antiseptic
Benzoic acid, a major component of benzoin, has antiseptic properties. It disrupts bacterial membranes, inhibiting their growth.
Expectorant
Benzoin resin can stimulate the airways, promoting the expulsion of mucus. The exact mechanism is not fully understood but may involve irritation of the bronchial lining.
- Skin irritation: Undiluted benzoin resin can irritate the skin, especially in sensitive individuals.
- Respiratory irritation: Inhalation of benzoin dust or fumes can irritate the respiratory tract.
- Flammability: Benzoin resin is flammable and should be kept away from heat sources.
Benzoin exhibits various biological activities that have garnered interest in medicinal chemistry. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, benzoin has been investigated for its role as a precursor in the biosynthesis of thiamine (vitamin B1), which is essential for carbohydrate metabolism in living organisms . Its derivatives also demonstrate antioxidant properties, contributing to their application in cosmetic formulations.
Benzoin can be synthesized through several methods:
- Benzoin Condensation: As previously described, this method involves the reaction of two molecules of benzaldehyde in the presence of a catalyst such as sodium cyanide or N-heterocyclic carbenes.
- Retro Benzoin Reaction: This approach involves breaking down benzoin back into its constituent aldehydes using catalysts like cyanide or thiazolium salts .
- Alternative Catalysts: Recent advancements have introduced various catalysts, including organocatalysts like N-heterocyclic carbenes, which allow for more selective and efficient synthesis of benzoin and its derivatives .
Benzoin has diverse applications across various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Polymerization: Benzoin is utilized in the hardening processes of polymers through photopolymerization techniques.
- Flavoring and Fragrance: It is employed in the food industry for flavoring and in perfumery for its pleasant scent.
- Antioxidant Agent: Its derivatives are used in cosmetics for their antioxidant properties
Benzoin shares structural similarities with several other compounds that also participate in condensation reactions or exhibit similar functional groups:
Compound Structure Unique Features Benzil PhC(O)C(O)Ph Oxidation product of benzoin; contains two carbonyl groups. Benzaldehyde PhCHO Precursor in benzoin synthesis; aromatic aldehyde. Acetophenone PhC(O)CH₃ Ketone that can undergo similar condensation reactions but lacks hydroxyl functionality adjacent to carbonyl. Thiamine C₁₂H₁₄N₄OS Coenzyme involved in carbohydrate metabolism; derived from acyloin-like compounds related to benzoin. Benzoin's unique characteristic lies in its specific hydroxyl and carbonyl arrangement, making it particularly versatile for further chemical transformations compared to these similar compounds
Purity
> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )Quantity
Milligrams-GramsPhysical Description
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992)
Dry Powder; Pellets or Large Crystals; NKRA
White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline]
Solid
WHITE-TO-YELLOW CRYSTALS.
white to light yellow crystals with a faint, sweet, balsamic odouColor/Form
PALE YELLOW CRYSTALS
WHITE CRYSTALSXLogP3
2.1Hydrogen Bond Acceptor Count
2Hydrogen Bond Donor Count
1Exact Mass
212.083729621 g/molMonoisotopic Mass
212.083729621 g/molBoiling Point
651 °F at 760 mmHg (NTP, 1992)
194.00 °C. @ 12.00 mm Hg
at 102.4kPa: 344 °CHeavy Atom Count
16Taste
SWEET NON-DESCRIPT TASTEDensity
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink
1.31 g/cm³LogP
2.13 (LogP)Odor
SWEET NON-DESCRIPT ODORAppearance
White SolidMelting Point
279 °F (NTP, 1992)
134-138
MP:133-4 °C /D & L FORMS/
137 °CUNII
L7J6A1NE81GHS Hazard Statements
Aggregated GHS information provided by 446 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 317 of 446 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 129 of 446 companies with hazard statement code(s):;
H412 (98.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Drug Indication
No approved therapeutic indications.Vapor Pressure
1 MM HG @ 135.6 °C
Vapor pressure, Pa at 136 °C: 133Pictograms
Irritant
Other CAS
119-53-9
8050-35-9
9000-05-9
9000-72-0
579-44-2Absorption Distribution and Excretion
No pharmacokinetic data available.Metabolism Metabolites
No pharmacokinetic data available.
BENZOIN YIELDS HYDROBENZOIN & MESO-HYDROBENZOIN IN CURVULARIA. ACKLIN, W ET AL, CROAT CHEM ACTA, 37, 11 (1965). /FROM TABLE/Wikipedia
(+/-)-benzoinBiological Half Life
No pharmacokinetic data available.Use Classification
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional ClassesMethods of Manufacturing
REACTION OF POTASSIUM CYANIDE AND BENZALDEHYDE (BENZOIN CONDENSATION)
PREPD BY TREATING AN ALCOHOLIC SOLN OF BENZALDEHYDE WITH AN ALKALI CYANIDE: ADAMS, MARVEL, ORG SYN VOL 1, PAGE 33 (1921); COLL VOL I, 88; ARNOLD, FUSON, J AM CHEM SOC 58, 1295 (1936); LF FIESER, ORGANIC EXPERIMENTS (DC HEALTH & CO, BOSTON, 1964), PAGES 211-214.General Manufacturing Information
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Ethanone, 2-hydroxy-1,2-diphenyl-: ACTIVE
Gum benzoin, Siam: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES: 4.5 PPM; ICE CREAM, ICES, ETC: 0.54 PPM; CANDY 2.0 PPM; BAKED GOODS 1.4 PPM, GELATINS & PUDDINGS: 0.10 PPM.
SWEET FLAVORS, VANILLA, BUTTERSCOTCH. /FROM TABLE/
FEMA NUMBER: 2132Dates
Modify: 2023-08-15Total Synthesis of (+)-Hyacinthacine A
Karnjit Parmar, Pouyan Haghshenas, Michel Gravel
PMID: 33538602 DOI: 10.1021/acs.orglett.1c00090
Abstract
We report the shortest synthesis of glycosidase inhibitor (+)-hyacinthacine A
using a highly chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reaction as well as a furan photooxygenation-amine cyclization strategy. This is the first such cyclization on a furylic alcohol, an unprecedented reaction due to the notorious instability of the formed intermediates. The photooxygenation strategy was eventually incorporated into a three-step one-pot process that formed the requisite pyrrolizidine framework of (+)-hyacinthacine A
.
Supramolecular chirality and crystallization from biocatalytic self-assembly in lipidic cubic mesophases
Tao Zhou, Jijo J Vallooran, Raffaele Mezzenga
PMID: 30874704 DOI: 10.1039/c8nr09671f
Abstract
Biocatalytic self-assembly in a nanoconfined environment is widely used in nature to construct complex structures that endow special characteristics to life. There is tremendous interest in mimicking such bottom-up processes to fabricate functional materials. In this study, we have investigated a novel biomimetic scaffold based on lipidic cubic mesophases (LCMs), which provide a special nanoconfined environment for biocatalytic self-assembly and subsequent formation of organic crystals. (R)-Benzoin generated in situ from benzaldehyde in a reaction catalyzed by the enzyme benzaldehyde lyase (BAL) exhibits - when confined within LCMs - enhanced chirality compared to (R)-benzoin in solution or (R)-benzoin-doped LCMs. We infer that a metastable state is formed under kinetic control that displays enhanced supramolecular chirality. As they age, these metastable structures can further grow into thermodynamically stable crystals. The biomimetic, nanoconfined environment provided by the LCMs plays a key role in the development of supramolecular chirality and subsequent crystallization.
Efficient and Selective Carboligation with Whole-Cell Biocatalysts in Pickering Emulsion
Robert Röllig, Christoph Plikat, Marion B Ansorge-Schumacher
PMID: 31218804 DOI: 10.1002/anie.201907209
Abstract
Pickering emulsions (PEs) are particle-stabilized multiphase systems with promising features for synthetic applications. Described here is a novel, simplified set-up employing catalytically active whole cells for simultaneous emulsion stabilization and synthetic reaction. In the stereoselective carboligation of benzaldehyde to (R)-benzoin catalyzed by a benzaldehyde lyase in E. coli, the set-up yielded maximum substrate conversion within very short time, while economizing material demand and waste. Formation and activity of freshly produced PEs were enhanced when the catalytic whole cells were covered with hydrophobic silicone prior to PE formation. Benchmarked against other easy-to-handle whole-cell biocatalysts in pure organic solvent, neat substrate, an aqueous emulsion in substrate, and a micro-aquatic system, respectively, the cell-stabilized PE outperformed all other systems by far.
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and
Chunling Yuan, Lei Zhang, Yingdai Zhao
PMID: 31752140 DOI: 10.3390/molecules24224177
Abstract
We first reported the new application of a translate metal chelating ligand α-benzoin oxime for improving Cu-catalyzed C-N coupling reactions. The system could catalyse coupling reactions of (hetero)aryl halides with a wide of nucleophiles (e.g., azoles, piperidine, pyrrolidine and amino acids) in moderate to excellent yields. The protocol allows rapid access to the most common scaffolds found in FDA-approved pharmaceuticals.
Microbial Synthesis of (
Renata Kołodziejska, Renata Studzińska, Agnieszka Tafelska-Kaczmarek, Hanna Pawluk, Dominika Mlicka, Alina Woźniak
PMID: 33809372 DOI: 10.3390/molecules26061578
Abstract
In this study, we examined the
strains DSM 14940 and DSM 14941 included in the Blossom Protect™ agent to be used in the bioreduction reaction of a symmetrical dicarbonyl compound. Both chiral 2-hydroxy-1,2-diphenylethanone antipodes were obtained with a high enantiomeric purity. Mild conditions (phosphate buffer [pH 7.0, 7.2], 30 °C) were successfully employed in the synthesis of (
)-benzoin using two different methodologies: benzyl desymmetrization and
-benzoin deracemization. Bioreduction carried out with higher reagent concentrations, lower pH values and prolonged reaction time, and in the presence of additives, enabled enrichment of the reaction mixture with (
)-benzoin. The described procedure is a potentially useful tool in the synthesis of chiral building blocks with a defined configuration in a simple and economical process with a lower environmental impact, enabling one-pot biotransformation.
New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies
Yesseny Vásquez-Martínez, Claudia Torrent, Giannina Toledo, Francisco Cabezas, Victoria Espinosa, Margarita Montoya-K, Sophia Mejias, Marcelo Cortez-San Martín, Silvia Sepúlveda-Boza, Carolina Mascayano
PMID: 30428417 DOI: 10.1016/j.bioorg.2018.10.050
Abstract
We investigated twelve benzyl phenyl ketone derivatives which are synthetic precursors of isoflavonoids that are shown be good 5-hLOX inhibitors, especially those that have the catechol group, but these precursors never have been assayed as 5-hLOX inhibitors being a novelty as inhibitors of the enzyme, due to sharing important structural characteristics. Screening assays, half maximal inhibitory concentration (IC
) and kinetic assays of all the studied molecules (5 µg/ml in media assay) showed that 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone (K205; IC
= 3.5 µM; K
= 4.8 µM) and 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-nitrophenyl)-ethanone (K206; IC
= 2.3 µM; K
= 0.7 µM) were potent, selective, competitive and nonredox inhibitors of 5-hLOX. Antioxidant behavior was also assayed by DPPH, FRAP, and assessing ROS production, and those with antibacterial and antiproliferative properties relating to 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-chlorophenyl)-ethanone (K208) established it as the most interesting and relevant compound studied, as it showed nearly 100% inhibition of bacterial growth of Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). Finally, docking studies were done that helped to characterize how the inhibitor structures correlated to decreased 5-hLOX activity.
Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study
Yuanchun Li, Xiting Zhang, Zhiping Yan, Lili Du, Wenjian Tang, David Lee Phillips
PMID: 32756525 DOI: 10.3390/molecules25153548
Abstract
Benzoin is one of the most commonly used photoinitiators to induce free radical polymerization. Here, improved benzoin properties could be accomplished by the introduction of two methoxy substituents, leading to the formation of 3',5'-dimethoxybenzoin (DMB) which has a higher photo-cleavage quantum yield (0.54) than benzoin (0.35). To elucidate the underlying reaction mechanisms of DMB and obtain direct information of the transient species involved, femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) spectroscopic experiments in conjunction with density functional theory/time-dependent density functional theory (DFT/TD-DFT) calculations were performed. It was found that the photo-induced α-cleavage (Norrish Type I reaction) of DMB occurred from the nπ* triplet state after a rapid intersystem crossing (ISC) process (7.6 ps), leading to the generation of phenyl radicals on the picosecond time scale. Compared with Benzoin, DMB possesses two methoxy groups which are able to stabilize the alcohol radical and thus result in a stronger driving force for cleavage and a higher quantum yield of photodissociation. Two stable conformations (
-DMB and
-DMB) at ground state were found via DFT calculations. The influence of the intramolecular hydrogen bond on the α-cleavage of DMB was elaborated.
Biotransformation of benzoin by Sphingomonas sp. LK11 and ameliorative effects on growth of Cucumis sativus
Amjad Ali, Tapan Kumar Mohanta, Sajjad Asaf, Najeebur Rehman, Saif Al-Housni, Ahmed Al-Harrasi, Abdul Latif Khan, Ahmed Al-Rawahi
PMID: 30714085 DOI: 10.1007/s00203-019-01623-1
Abstract
Plant endophytes play vital role in plant growth promotion as well as in abiotic and biotic stress tolerance. They also mediate biotransformation of complex organic materials to simpler and useful by-product. Therefore, the role of plant endophyte in plant growth promotion and stress tolerance has gained considerable attention in recent days. Sphingomonas sp. LK11 is an important plant endophyte that actively regulates plant growth. However, the biotransformation and stress tolerance potential of Sphingomonas sp. LK11 was yet to be elucidated. Therefore, we studied the biotransformation of benzoin by Sphingomonas sp. LK11. We found that, Sphingomonans sp. LK11 biotransformed benzoin to benzamide. Further application of benzamide to Cucumis sativus led to decrease in agronomic potential of C. sativus as benzamide acts as an abiotic stress agent. However, the application of Sphingomonas sp. LK11 inoculums with benzamide reverted back the agronomic trait of the plants, suggesting the role of Sphingomonas sp. LK11 in biotransformation and abiotic stress tolerance in plants.
Anti-Inflammatory and Anti-Apoptotic Effects of Stybenpropol A on Human Umbilical Vein Endothelial Cells
Li Zhang, Feifei Wang, Qing Zhang, Qiuming Liang, Shumei Wang, Minghua Xian, Feng Wang
PMID: 31671764 DOI: 10.3390/ijms20215383
Abstract
Inflammation is a key mediator in the progression of atherosclerosis (AS). Benzoinum, a resin secreted from the bark of
, has been widely used as a form of traditional Chinese medicine in clinical settings to enhance cardiovascular function, but the active components of the resin responsible for those pharmaceutical effects remain unclear. To better clarify these components, a new phenylpropane derivative termed stybenpropol A was isolated from benzoinum and characterized via comprehensive spectra a nalysis. We further assessed how this phenylpropane derivative affected treatment of human umbilical vein endothelial cells (HUVECs) with tumor necrosis factor-α (TNF-α). Our results revealed that stybenpropol A reduced soluble intercellular cell adhesion molecule-1 (sICAM-1), soluble vascular cell adhesion molecule-1 (sVCAM-1), interleukin-8 (IL-8), and interleukin-1β (IL-1β) expression by ELISA, inhibited apoptosis, and accelerated nitric oxide (NO) release in TNF-α-treated HUVECs. We further found that stybenpropol A decreased VCAM-1, ICAM-1, Bax, and caspase-9 protein levels, and increased the protein levels of Bcl-2, IKK-β, and IκB-α. This study identified a new, natural phenylpropane derivative of benzoinum, and is the first to reveal its cytoprotective effects in the context of TNF-α-treated HUVECs via regulation of the NF-κB and caspase-9 signaling pathways.
Facile Transfer of Reverse Micelles from the Organic to the Aqueous Phase for Mimicking Enzyme Catalysis and Imaging-Guided Cancer Therapy
Yongchao Yao, Ying Chen, Yong Liu, Yuhong Zhu, Yuanming Liu, Shiyong Zhang
PMID: 30955338 DOI: 10.1021/acs.langmuir.9b00607
Abstract
Reverse micelles (RMs) with confined water pools have been applied in many fields. However, the water insolubility of RMs seriously limits the scope of their application, especially those needed to operate in aqueous environments. Here, we report the first successful transfer of RMs from the organic phase to water phase without disturbing their confined water pools and hydrophobic alkyl region. This transfer was achieved by virtue of a mild host-guest interaction between the hydrophobic tails of interfacial cross-linked reverse micelles (ICRMs) and the hydrophobic cavity of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD). Benefitting from the maintained confined water pools and the hydrophobic scaffold, the obtained water-soluble ICRMs served as multifunctional nanoplatforms for enzyme-mimicking catalysis and image-guided cancer therapy, which were impossible for normal RMs lacking water solubility or confined pool-buried water-soluble nanoparticles without a hydrophobic alkyl chain. This mild transfer approach thus surmounts the application obstacle of RMs and opens up new avenues for their application in aqueous environments.









